![molecular formula C9H9ClN2O2 B13458060 2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride CAS No. 39676-17-0](/img/structure/B13458060.png)
2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride is a compound belonging to the class of heterocyclic organic compounds. It features a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolo[3,2-c]pyridine core. Subsequent substitution reactions introduce the acetic acid moiety, followed by conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrolo[3,2-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit specific kinases and signaling pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and substituents.
Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but with a pyrazole ring instead of a pyrrole ring.
Uniqueness
2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
39676-17-0 |
|---|---|
Molecular Formula |
C9H9ClN2O2 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O2.ClH/c12-9(13)3-6-4-11-8-1-2-10-5-7(6)8;/h1-2,4-5,11H,3H2,(H,12,13);1H |
InChI Key |
YBTFYMZCSOJPNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC=C2CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


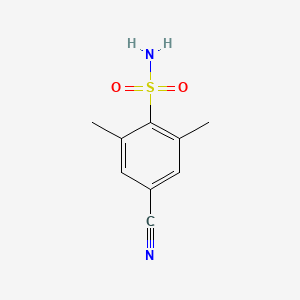
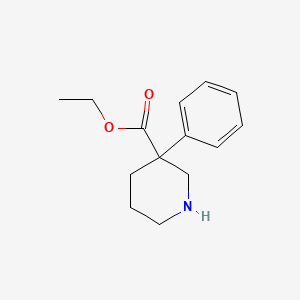
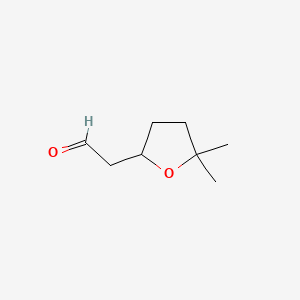
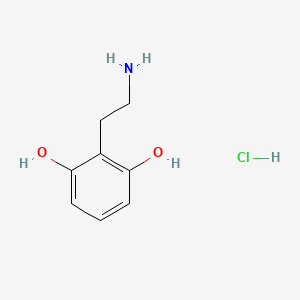
amine hydrochloride](/img/structure/B13458007.png)
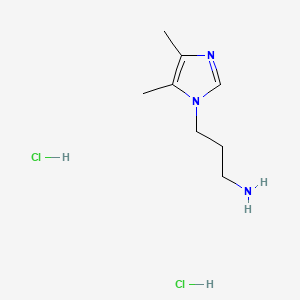
![2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13458014.png)
![1-Bromo-3-[(difluoromethoxy)methyl]benzene](/img/structure/B13458015.png)
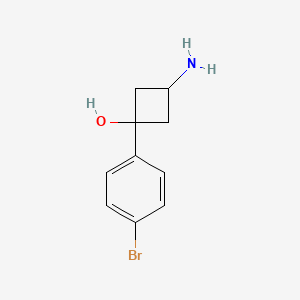
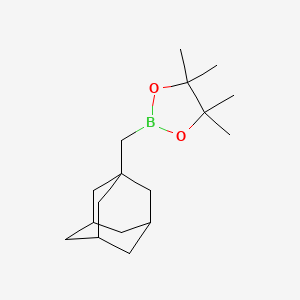

![3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458046.png)
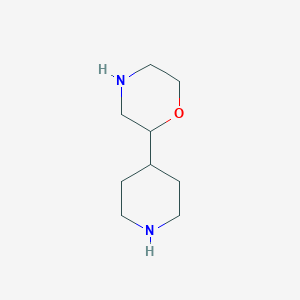
![1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B13458052.png)
